molecular formula C15H13NO2 B14363762 2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol CAS No. 91444-60-9

2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol

Cat. No.: B14363762
CAS No.: 91444-60-9
M. Wt: 239.27 g/mol
InChI Key: KTRMZSLUZUTJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol is a compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic ring. The compound is known for its unique chemical structure, which includes both phenolic and indole moieties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .

Comparison with Similar Compounds

2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol can be compared with other phenolic compounds, such as:

    Tyrosol: A phenylethanoid with antioxidant properties.

    Hydroxytyrosol: Known for its strong antioxidant activity.

    Bisphenol A: Used in the production of plastics and resins.

The uniqueness of this compound lies in its combined phenolic and indole structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

91444-60-9

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1-methylindol-5-ol

InChI

InChI=1S/C15H13NO2/c1-16-14-7-6-13(18)8-11(14)9-15(16)10-2-4-12(17)5-3-10/h2-9,17-18H,1H3

InChI Key

KTRMZSLUZUTJMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C=C1C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.